molecular formula C9H12N2O2 B11910750 5-(cyclobutylmethoxy)pyridazin-3(2H)-one CAS No. 1346697-86-6

5-(cyclobutylmethoxy)pyridazin-3(2H)-one

Cat. No.: B11910750
CAS No.: 1346697-86-6
M. Wt: 180.20 g/mol
InChI Key: YOAYXADILZTHQN-UHFFFAOYSA-N
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Description

5-(cyclobutylmethoxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities, including cardiotonic, hypotensive, and platelet aggregation inhibition properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclobutylmethoxy)pyridazin-3(2H)-one typically involves the reaction of cyclobutylmethanol with pyridazinone derivatives. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with a halogenated pyridazinone . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-(cyclobutylmethoxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridazinones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(cyclobutylmethoxy)pyridazin-3(2H)-one is unique due to its cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development .

Biological Activity

5-(Cyclobutylmethoxy)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in anti-inflammatory applications. This article explores its biological activity, including detailed research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a pyridazine ring substituted with a cyclobutylmethoxy group. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes, which may be relevant in therapeutic contexts.
  • Anti-inflammatory Effects : It shows promise in modulating inflammatory responses, potentially through pathways involving nuclear factor κB (NF-κB) inhibition.

Enzyme Inhibition Studies

A study focusing on pyridazinone derivatives highlighted the ability of compounds similar to this compound to inhibit enzymes linked to inflammatory pathways. The structure-activity relationship (SAR) analysis indicated that modifications in the pyridazine scaffold could significantly enhance inhibitory potency against specific targets such as DYRK1A and GSK3 .

Anti-inflammatory Activity

The anti-inflammatory properties of pyridazinones were evaluated through various assays. In particular, this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. Results indicated that the compound effectively reduced the production of pro-inflammatory cytokines such as interleukin 6 (IL-6), showcasing its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities of Pyridazinones

Compound NameActivity TypeTarget/MechanismReference
This compoundEnzyme InhibitionDYRK1A, GSK3
Pyridazinone Derivative AAnti-inflammatoryNF-κB inhibition
Pyridazinone Derivative BCytotoxicityHuman adenocarcinoma cell lines
Pyridazinone Derivative CAntimycobacterialMycobacterium tuberculosis

Case Studies

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, this compound was administered to THP1 monocytic cells exposed to LPS. The results demonstrated a significant decrease in NF-κB activation and IL-6 production, suggesting that this compound operates through an FPR-independent pathway, which may offer insights into novel therapeutic strategies for managing inflammation .

Case Study 2: Cytotoxicity Evaluation

The cytotoxic effects of various pyridazinone derivatives, including this compound, were assessed against several human cancer cell lines. The findings revealed dose-dependent cytotoxicity, particularly against colon cancer cells. This highlights the compound's potential utility in cancer therapeutics .

Properties

CAS No.

1346697-86-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-(cyclobutylmethoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C9H12N2O2/c12-9-4-8(5-10-11-9)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,11,12)

InChI Key

YOAYXADILZTHQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC(=O)NN=C2

Origin of Product

United States

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